molecular formula C8H11N5O B14627692 7-Isopropylguanine CAS No. 55146-06-0

7-Isopropylguanine

Cat. No.: B14627692
CAS No.: 55146-06-0
M. Wt: 193.21 g/mol
InChI Key: KXZFTQWMIRVQPE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropylguanine typically involves the alkylation of guanine. This process can be carried out using isopropylating agents such as isopropyl bromide or isopropyl iodide in the presence of a base like potassium carbonate. The reaction is usually conducted in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Isopropylguanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the isopropyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted guanine derivatives.

Scientific Research Applications

7-Isopropylguanine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in genetic research and as a probe for nucleic acid interactions.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Mechanism of Action

The mechanism of action of 7-Isopropylguanine involves its interaction with nucleic acids. The compound can intercalate into DNA or RNA, disrupting normal base pairing and potentially inhibiting replication and transcription processes. This interaction can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Guanine: The parent compound, differing by the absence of the isopropyl group.

    7-Methylguanine: Another alkylated derivative of guanine.

    7-Ethylguanine: Similar structure with an ethyl group instead of an isopropyl group.

Uniqueness: 7-Isopropylguanine is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with nucleic acids and potentially improve its therapeutic properties compared to other alkylated guanine derivatives.

Properties

CAS No.

55146-06-0

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

2-amino-7-propan-2-yl-1H-purin-6-one

InChI

InChI=1S/C8H11N5O/c1-4(2)13-3-10-6-5(13)7(14)12-8(9)11-6/h3-4H,1-2H3,(H3,9,11,12,14)

InChI Key

KXZFTQWMIRVQPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C1C(=O)NC(=N2)N

Origin of Product

United States

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